Lanabecestat camsylate
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Overview
Description
Lanabecestat camsylate is a BACE1 Inhibitor.
Scientific Research Applications
Synthesis and Manufacturing
Lanabecestat camsylate has been the subject of research in process development, particularly for its synthesis. A scalable Suzuki process was developed for synthesizing lanabecestat camsylate, an active pharmaceutical ingredient investigated for treating early Alzheimer’s disease. This process involved using a stable and crystalline diethanolamine boronic ester, which significantly hydrolyzes under reaction conditions, playing an essential role in the catalytic process. The diethanolamine in this process also acted as an internal scavenger during crystallization, increasing solubility and obviating the need for discrete scavenging steps (Ashworth et al., 2018).
Alzheimer's Disease Research
Lanabecestat camsylate, a beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1) inhibitor, was studied for its potential as an Alzheimer's disease-modifying treatment. Despite the reduction in amyloid beta neuritic plaque burden, it did not result in clinical benefits. The research focused on lanabecestat's effects on neuroimaging biomarkers and the correlations between these biomarkers and efficacy measures (Zimmer et al., 2021).
A study on healthy Japanese subjects examined the pharmacokinetics and effects of lanabecestat on plasma and cerebrospinal fluid amyloid-beta peptides. This Phase 1 study found no safety concerns and observed dose-dependent increases in exposure to lanabecestat and robust reductions in plasma and cerebrospinal fluid Aβ peptide concentrations (Sakamoto et al., 2017).
In another study, lanabecestat was reviewed for its role as a BACE1 inhibitor in Alzheimer's disease treatment. It was found to significantly reduce soluble amyloid-beta species in animal models and in human subjects, showcasing its potential as a disease-modifying treatment in early Alzheimer's disease (Sims et al., 2017).
Drug Interaction and Bioavailability Studies
A study assessed the transporter polymorphisms in a BCRP drug interaction study with lanabecestat, finding that lanabecestat did not meaningfully impact BCRP activity, suggesting that concomitant administration with BCRP substrates like rosuvastatin may be unnecessary (Willis et al., 2020).
Another study focused on the bioavailability of lanabecestat in different formulations, comparing tablet formulations versus an oral solution. It concluded that both tablet formulations are within standard bioequivalence criteria compared to the oral solution, and a single dose was well tolerated in healthy subjects (Ye et al., 2018).
properties
CAS RN |
1522418-41-2 |
---|---|
Product Name |
Lanabecestat camsylate |
Molecular Formula |
C36H44N4O5S |
Molecular Weight |
644.83 |
IUPAC Name |
4-methoxy-5''-methyl-6'-(5-(prop-1-yn-1-yl)pyridin-3-yl)-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate |
InChI |
InChI=1S/C26H28N4O.C10H16O4S/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30);7H,3-6H2,1-2H3,(H,12,13,14)/t22?,25-,26?;7-,10-/m.1/s1 |
InChI Key |
PEOILZBROWEGCC-MMFDKQBJSA-N |
SMILES |
O=S(C[C@@]1(C2(C)C)C(C[C@@]2([H])CC1)=O)(O)=O.NC(C(C)=N3)=NC43C5=C(C=CC(C6=CC(C#CC)=CN=C6)=C5)C[C@]74CCC(OC)CC7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Lanabecestat camsylate; LY3314814 camsylate; LY 3314814 camsylate; LY-3314814 camsylate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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